Valproate

Übersicht

Beschreibung

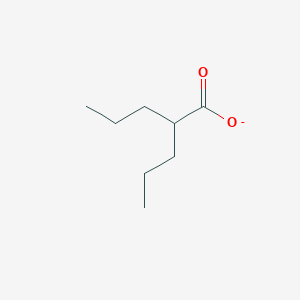

Valproate or valproic acid is a branched chain organic acid that is used as therapy of epilepsy, bipolar disorders and migraine headaches and is a well known cause of several distinctive forms of acute and chronic liver injury.

This compound is a branched-chain saturated fatty acid anion that is the conjugate base of valproic acid. It has a role as an antimanic drug. It derives from a valerate. It is a conjugate base of a valproic acid.

A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.

Wissenschaftliche Forschungsanwendungen

Neurogenesis and Neuronal Differentiation

Valproate has been studied for its ability to promote neurogenesis, showing significant effects on rat forebrain stem cells. It notably increases the number of neurons, enhances neurite outgrowth, and decreases the number of astrocytes. The neurogenic effects of this compound exceed those of other mood stabilizers like lithium, and it specifically promotes the proliferation of GABAergic neurons (Laeng et al., 2004).

Pharmacodynamics and Mechanisms of Action

This compound's various therapeutic effects, such as its efficacy in treating seizures and bipolar disorder, are reflected in its complex pharmacodynamics. It increases GABA synthesis and release, potentiates GABAergic functions in specific brain regions, and attenuates neuronal excitation induced by NMDA-type glutamate receptors. Additionally, this compound impacts serotonin and dopamine functions and has direct effects on excitable membranes (Löscher, 1999).

Use in Pervasive Developmental Disorders

A study on this compound's efficacy and safety for aggression in children and adolescents with pervasive developmental disorders (PDD) indicated no significant treatment difference between this compound and placebo groups. This suggests the need for larger studies to understand this compound's role in PDD treatment (Hellings et al., 2005).

Neuropsychological Effects in Traumatic Brain Injury

Research on this compound's neuropsychological side effects when used to prevent post-traumatic seizures showed no significant adverse or beneficial effects on cognition. This positions this compound as a cognitively safe drug for controlling established seizures or stabilizing mood in the context of traumatic brain injury (Dikmen et al., 2000).

Treatment of Bipolar Disorder

This compound is recognized as effective in acute and prophylactic treatment of bipolar disorder. It may be particularly effective in patients with rapid cycling, dysphoric or mixed mania, and neurologic abnormalities. Clinical guidelines suggest its potential in patients unresponsive to or intolerant of lithium therapy (McElroy et al., 1992).

Effectiveness in Neuropsychiatry

This compound is primarily effective in manic aspects of bipolar disorder and shows a tolerable side effect profile. It is efficacious in treating mixed and euphoric mania and has been used effectively in combination with other drugs like lithium or antipsychotic medications. Its utility extends to disorders with behavioral dimensions similar to those it benefits in bipolar disorders, such as schizophrenia (Bowden, 2007).

Use in Epilepsy

This compound has shown significant effectiveness in controlling generalized seizures and is often used as monotherapy. It has a varied elimination half-life and interacts with other antiepileptic drugs, requiring careful monitoring of serum concentrations and seizure frequency (Penry & Dean, 1989).

Anxiolytic Properties

A study investigating this compound's anxiolytic properties in humans used a computer game model to measure anxiety-like behavior. It showed that this compound has acute anxiolytic properties, suggesting potential clinical trials for its use in anxiolytic treatment (Bach et al., 2018).

Eigenschaften

Molekularformel |

C8H15O2- |

|---|---|

Molekulargewicht |

143.2 g/mol |

IUPAC-Name |

2-propylpentanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |

InChI-Schlüssel |

NIJJYAXOARWZEE-UHFFFAOYSA-M |

SMILES |

CCCC(CCC)C(=O)[O-] |

Kanonische SMILES |

CCCC(CCC)C(=O)[O-] |

Synonyme |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)

![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)

![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)

![7-Chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine](/img/structure/B1229104.png)